molecular formula C8H5BrF5NO B1477877 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline CAS No. 1807076-54-5

4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline

Cat. No. B1477877
CAS RN: 1807076-54-5
M. Wt: 306.03 g/mol
InChI Key: DQHLUCPNUZWBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline, also known as 4-BDFMA, is an organic compound belonging to the group of aromatic heterocyclic compounds. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis and as a catalyst for various reactions. 4-BDFMA has a wide range of applications in the fields of medicinal chemistry and pharmaceuticals, and is also used as a research tool in biochemistry and molecular biology.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a research tool in biochemistry and molecular biology. In medicinal chemistry, 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline has been used as a substrate for the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and anticoagulants. In biochemistry, it has been used as a tool to study the structure and function of proteins, and to investigate the mechanism of action of various enzymes. In molecular biology, it has been used to study the structure and function of DNA and RNA.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline is not well understood, but it is believed to be related to its ability to form strong hydrogen bonds with other molecules. It is thought to interact with the active sites of enzymes, interfering with their activity and thus affecting the biochemical reactions that take place in the cell.
Biochemical and Physiological Effects
4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, it has been found to inhibit the activity of other enzymes, such as tyrosine kinases and phosphatases, which are involved in signal transduction pathways. It has also been found to have an effect on the expression of certain genes, and to alter the expression of certain proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline in laboratory experiments is its solubility in water, which makes it easy to handle and manipulate. In addition, its low toxicity makes it a safe reagent to use in laboratory experiments. However, it is important to note that 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline is a highly reactive compound and should be handled with care. It should not be exposed to light or heat, and it should be stored in a cool, dry place.

Future Directions

There are many potential future directions for the use of 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline in scientific research. One potential direction is the development of new drugs based on its structure and mechanism of action. Another potential direction is the use of 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline as a tool to study the structure and function of proteins, and to investigate the mechanism of action of various enzymes. Additionally, 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline could be used to study the structure and function of DNA and RNA, and to investigate the role of epigenetic modifications in gene expression. Finally, 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline could be used to study the effects of environmental toxins on cellular processes.

properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-3-1-4(8(12,13)14)6(15)5(2-3)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHLUCPNUZWBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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